



# Application Note: Quantitative Analysis of Envonalkib and its Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Envonalkib |           |
| Cat. No.:            | B10827855  | Get Quote |

#### **Abstract**

**Envonalkib** is a potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor that undergoes extensive metabolism in the body.[1][2][3] Accurate quantification of **Envonalkib** and its metabolites is crucial for pharmacokinetic studies, drug safety evaluation, and therapeutic drug monitoring. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Envonalkib** and its major metabolites in biological matrices.

### Introduction

Envonalkib is an effective treatment for ALK-positive non-small cell lung cancer.[2][4] Understanding its metabolic fate is essential for optimizing dosing regimens and managing potential drug-drug interactions. Studies have shown that Envonalkib is extensively metabolized, with 15 metabolites identified in plasma, urine, and feces.[1][2][3] The major circulating components in plasma are unchanged Envonalkib and its O-dealkylation metabolite, M315.[1][2] In urine, M315 is the primary metabolite, while a cysteine conjugate, M434-1, is the most abundant in feces.[1][2] This document provides a detailed protocol for the quantitative analysis of these key analytes using LC-MS/MS.

## **Metabolic Pathway of Envonalkib**



**Envonalkib** undergoes several biotransformation reactions, including O-dealkylation and conjugation. The proposed metabolic pathway highlights the formation of the major metabolites observed in circulation and excreta.



Click to download full resolution via product page

Caption: Proposed metabolic pathway of **Envonalkib**.

## **Quantitative Data Summary**

The following tables summarize the relative abundance of **Envonalkib** and its major metabolites in different biological matrices based on a human mass balance study.[1][2][3]

Table 1: Relative Abundance of **Envonalkib** and Metabolites in Plasma

| Analyte % of Total Radioactivity in Plasma |        |
|--------------------------------------------|--------|
| Envonalkib                                 | 20.37% |
| Metabolite M315                            | 33.33% |

Table 2: Major Metabolites in Excreta



| Matrix | Major Metabolite | % of Administered Dose |
|--------|------------------|------------------------|
| Urine  | M315             | 7.98%                  |
| Feces  | M434-1           | 16.01%                 |

## **Experimental Protocols**

This section provides a detailed protocol for the quantification of **Envonalkib** and its metabolites in human plasma.

## **Materials and Reagents**

- Envonalkib, M315, and M434-1 reference standards
- Stable isotope-labeled internal standard (SIL-IS) for Envonalkib
- · LC-MS grade acetonitrile, methanol, and water
- Formic acid and ammonium formate
- Human plasma (with anticoagulant)

#### Instrumentation

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## **Sample Preparation: Protein Precipitation**

- Thaw plasma samples at room temperature.
- To 100 μL of plasma, add 10 μL of the SIL-IS working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- · Vortex the mixture for 1 minute.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase starting composition.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

### LC-MS/MS Method

Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 μm)
- Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- · Gradient:
  - o 0-0.5 min: 10% B
  - o 0.5-2.5 min: 10-90% B
  - o 2.5-3.0 min: 90% B
  - o 3.0-3.1 min: 90-10% B
  - o 3.1-5.0 min: 10% B
- Injection Volume: 5 μL
- Column Temperature: 40°C

Mass Spectrometry Conditions:



Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Type: Multiple Reaction Monitoring (MRM)

Source Temperature: 350°C

Capillary Voltage: 4000 V

MRM Transitions: (Precursor Ion > Product Ion)

Envonalkib: To be determined experimentally

M315: To be determined experimentally

M434-1: To be determined experimentally

Envonalkib-SIL-IS: To be determined experimentally

Table 3: Representative MRM Transitions (Hypothetical)

| Compound          | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy<br>(eV) |
|-------------------|---------------------|-------------------|--------------------------|
| Envonalkib        | [M+H]+              | Fragment 1        | 25                       |
| M315              | [M+H]+              | Fragment 2        | 30                       |
| M434-1            | [M+H]+              | Fragment 3        | 28                       |
| Envonalkib-SIL-IS | [M+H]+              | Fragment 4        | 25                       |

Note: The exact m/z values and collision energies need to be optimized for the specific instrument and compounds.

### **Method Validation**

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:



- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
- Linearity: A calibration curve should be constructed over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
- Precision and Accuracy: Intra- and inter-day precision (%CV) should be <15% and accuracy (%RE) should be within ±15%.
- Matrix Effect: Assessed by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a neat solution.
- Recovery: The efficiency of the extraction procedure.
- Stability: Stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

## **Experimental Workflow**

The following diagram illustrates the overall workflow for the quantitative analysis of **Envonalkib** and its metabolites.





Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification.



### Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of **Envonalkib** and its major metabolites in biological matrices. This methodology is suitable for supporting pharmacokinetic and metabolic studies in drug development and for therapeutic drug monitoring in a clinical setting. The provided protocol and workflows can be adapted and optimized for specific laboratory instrumentation and study requirements.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]envonalkib (TQ-B3139), a novel ALK tyrosine kinase inhibitor, in healthy Chinese subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Envonalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Envonalkib and its Metabolites using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#mass-spectrometry-methods-forquantifying-envonalkib-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com